molecular formula C16H16O6 B13924893 4-(Acetyloxy)-6,7-dimethoxy-2-naphthalenecarboxylic acid methyl ester

4-(Acetyloxy)-6,7-dimethoxy-2-naphthalenecarboxylic acid methyl ester

Cat. No.: B13924893
M. Wt: 304.29 g/mol
InChI Key: BOHLMRHKMTYVFH-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6,7-dimethoxy-, methyl ester is an organic compound with the molecular formula C14H12O4. This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of acetyloxy and methoxy groups attached to the naphthalene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6,7-dimethoxy-, methyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid with methanol in the presence of an acid catalyst The reaction conditions often include refluxing the mixture to ensure complete esterification

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in large quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6,7-dimethoxy-, methyl ester undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The acetyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6,7-dimethoxy-, methyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6,7-dimethoxy-, methyl ester involves its interaction with specific molecular targets and pathways. The acetyloxy and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-, Methyl ester
  • 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6,7-dimethoxy-, Ethyl ester

Uniqueness

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6,7-dimethoxy-, methyl ester is unique due to the specific arrangement of acetyloxy and methoxy groups on the naphthalene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research applications.

Properties

Molecular Formula

C16H16O6

Molecular Weight

304.29 g/mol

IUPAC Name

methyl 4-acetyloxy-6,7-dimethoxynaphthalene-2-carboxylate

InChI

InChI=1S/C16H16O6/c1-9(17)22-13-7-11(16(18)21-4)5-10-6-14(19-2)15(20-3)8-12(10)13/h5-8H,1-4H3

InChI Key

BOHLMRHKMTYVFH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C2C=C(C(=CC2=CC(=C1)C(=O)OC)OC)OC

Origin of Product

United States

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